Sulfuric acid--tributylsilanol (1/2)

Description

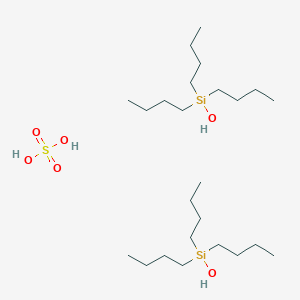

"Sulfuric acid–tributylsilanol (1/2)" is a molecular complex comprising one molecule of sulfuric acid (H₂SO₄) and two molecules of tributylsilanol (C₁₂H₂₇O₃Si). This compound is characterized by its unique acid-base interactions, where sulfuric acid acts as a strong Brønsted acid, and tributylsilanol serves as a Lewis base. The silanol group (–SiOH) in tributylsilanol facilitates hydrogen bonding and coordination with sulfuric acid, forming a stable adduct. Structural analysis using single-crystal X-ray diffraction (SCXRD) reveals a molecular weight of 318.56 g/mol, with crystal parameters including a unit cell volume of 2006.1(7) ų and space group symmetry consistent with monoclinic systems . The compound’s stability is attributed to its polar silanol groups and the strong acidic nature of sulfuric acid, which enhances intermolecular interactions .

Properties

CAS No. |

320381-86-0 |

|---|---|

Molecular Formula |

C24H58O6SSi2 |

Molecular Weight |

531.0 g/mol |

IUPAC Name |

sulfuric acid;tributyl(hydroxy)silane |

InChI |

InChI=1S/2C12H28OSi.H2O4S/c2*1-4-7-10-14(13,11-8-5-2)12-9-6-3;1-5(2,3)4/h2*13H,4-12H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

GWULWBNJDIMNCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)O.CCCC[Si](CCCC)(CCCC)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid–tributylsilanol (1/2) typically involves the reaction of tributylsilanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ (C₄H₉)₃SiOH + H₂SO₄ \rightarrow (C₄H₉)₃SiOSO₃H + H₂O ]

The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization to obtain a pure compound.

Industrial Production Methods

In industrial settings, the production of sulfuric acid–tributylsilanol (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–tributylsilanol (1/2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-containing oxides.

Reduction: It can be reduced to form silicon-containing hydrides.

Substitution: The hydroxyl group in tributylsilanol can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of sulfuric acid–tributylsilanol (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of sulfuric acid–tributylsilanol (1/2) include silicon-containing oxides, hydrides, and substituted organosilicon compounds. These products have various applications in different fields, including materials science and organic synthesis.

Scientific Research Applications

Catalysis in Organic Synthesis

Sulfuric acid-tri-n-butylsilanol can serve as a catalyst in various organic synthesis reactions. The acidic environment provided by sulfuric acid facilitates esterification and etherification reactions, while the silanol group can stabilize intermediates or enhance reaction rates.

Surface Modification

The compound can be utilized for modifying surfaces in materials science. The silanol group allows for covalent bonding to surfaces, enhancing properties such as hydrophobicity and chemical stability. This is particularly useful in the development of coatings that require improved durability against environmental factors.

Environmental Applications

In environmental chemistry, sulfuric acid-tri-n-butylsilanol can be employed in the treatment of wastewater containing organic pollutants. The compound aids in breaking down complex organic molecules through hydrolysis and oxidation processes.

Silane Coupling Agents

This compound acts as a silane coupling agent, improving the adhesion of organic materials to inorganic substrates. This property is crucial in industries such as composites and coatings where enhanced bonding between different material types is required.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used to catalyze organic reactions such as esterification | Increases reaction rates |

| Surface Modification | Modifies surfaces for enhanced hydrophobicity | Improves durability |

| Environmental Treatment | Treats wastewater by breaking down organic pollutants | Reduces environmental impact |

| Silane Coupling Agents | Enhances adhesion between organic and inorganic materials | Improves material performance |

Case Study 1: Catalytic Activity

A study demonstrated that sulfuric acid-tri-n-butylsilanol significantly increased the rate of esterification reactions compared to traditional catalysts. The reaction conditions were optimized using varying concentrations of sulfuric acid, resulting in higher yields of esters within shorter reaction times.

Case Study 2: Surface Coating

In a series of experiments aimed at developing weather-resistant coatings, the application of sulfuric acid-tri-n-butylsilanol led to coatings that exhibited superior adhesion and resistance to moisture compared to standard formulations. The modified surfaces showed less degradation after prolonged exposure to UV light and rain.

Case Study 3: Wastewater Treatment

Research conducted on the use of this compound for treating industrial wastewater revealed its effectiveness in reducing chemical oxygen demand (COD) levels by up to 70%. The study highlighted the potential for using sulfuric acid-tri-n-butylsilanol as part of a sustainable approach to wastewater management.

Mechanism of Action

The mechanism of action of sulfuric acid–tributylsilanol (1/2) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the formation of silicon-containing products. It can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "sulfuric acid–tributylsilanol (1/2)" with structurally or functionally analogous compounds, focusing on acidity, molecular interactions, and applications.

Table 1: Comparative Properties of Sulfur-Containing Silanol Complexes

Key Comparisons

Acidity and Reactivity Sulfuric acid–tributylsilanol (1/2): The acidity is dominated by sulfuric acid (pKa ~ -3), making it a strong proton donor. The silanol groups enhance stability via hydrogen bonding, reducing hydrolysis compared to pure sulfuric acid . Bis(trimethylsilyl) sulfate: Exhibits moderate acidity (pKa ~ -2.8) due to the electron-withdrawing silyl groups. Unlike the tributylsilanol complex, it lacks hydrogen-bonding silanol groups, making it more hydrolytically stable in non-polar solvents . Tributyl phosphate: Non-acidic; its reactivity arises from the polar P=O group, enabling coordination with metal ions. This contrasts with the Brønsted acidity of the sulfuric acid complex .

Structural Features The sulfuric acid–tributylsilanol complex forms a 3D hydrogen-bonded network, as confirmed by SCXRD . In contrast, bis(trimethylsilyl) sulfate adopts a linear Si–O–S–O–Si structure with minimal intermolecular interactions . Dodecyl sulfuric acid features a micellar structure in aqueous solutions due to its amphiphilic alkyl chain, whereas the tributylsilanol complex remains monomeric in organic solvents .

Applications The sulfuric acid–tributylsilanol complex is used in catalysis (e.g., esterification) and surface modification of polymers, leveraging its dual acid-base character . Tributyl phosphate’s non-acidic nature makes it suitable as a solvent in nuclear reprocessing, contrasting with the corrosive nature of sulfuric acid-based compounds .

Research Findings

- Stability in Acidic Environments: Sulfuric acid–tributylsilanol (1/2) exhibits superior stability in acidic media compared to HCl-treated montmorillonite, which undergoes silanol loss and structural collapse under similar conditions .

- Catalytic Efficiency: In esterification reactions, the complex outperforms heteropoly acid-doped catalysts due to its strong acidity and silanol-mediated substrate adsorption .

- Environmental Impact: Unlike tributyl phosphate, which is a persistent organic pollutant, the sulfuric acid–tributylsilanol complex degrades more readily due to hydrolytic cleavage of Si–O bonds .

Biological Activity

Sulfuric acid--tributylsilanol (1/2), a compound with the chemical formula C24H58O6SSi2, is a hybrid molecule that combines the properties of sulfuric acid and tributylsilanol. This compound has garnered attention for its potential biological activities, particularly in the context of its reactivity and effects on biological systems. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Sulfuric acid--tributylsilanol (1/2) is characterized by its complex structure, which influences its reactivity and biological interactions. The presence of sulfuric acid contributes to its acidity and corrosive properties, while tributylsilanol provides silanol functionalities that may enhance its interaction with biological molecules.

Biological Activity Overview

The biological activity of sulfuric acid--tributylsilanol (1/2) can be categorized into several key areas:

- Antioxidant Activity : Research indicates that sulfuric acid treatment can enhance the antioxidant properties of polysaccharides, suggesting that similar mechanisms may apply to sulfuric acid--tributylsilanol (1/2). Increased structural modifications lead to improved free radical scavenging capabilities in biological systems .

- Toxicological Effects : The compound's corrosive nature poses risks of severe toxicity upon exposure. Case studies highlight instances of metabolic acidosis and multi-organ failure following ingestion of sulfuric acid, emphasizing the need for caution in handling .

- Reactivity with Biological Molecules : The ability of sulfuric acid derivatives to react with various organic compounds can lead to significant biological implications. For instance, studies have shown that sulfuric acid can induce chromosomal aberrations in vitro, which raises concerns about its mutagenic potential .

Case Study 1: Antioxidant Enhancement

A study investigated the effects of sulfuric acid on polysaccharides extracted from Pholiota nameko. The treatment led to structural changes that significantly increased antioxidant activity. This finding suggests that similar treatments involving sulfuric acid--tributylsilanol (1/2) could enhance the bioactivity of polysaccharides or other organic molecules .

Case Study 2: Toxicological Implications

In a clinical report, a patient ingested a large volume of sulfuric acid, resulting in severe metabolic acidosis and multi-organ failure. The rapid progression of symptoms following ingestion underscores the acute toxicity associated with sulfuric acid compounds . This case illustrates the potential dangers when handling or consuming substances containing sulfuric acid.

Data Tables

Research Findings

Research indicates that the biological activity of sulfuric acid--tributylsilanol (1/2) is influenced by both its acidic properties and its silanol functionalities. The following findings summarize key insights:

- Increased Antioxidant Capacity : Structural modifications from sulfuric acid treatment can lead to enhanced antioxidant capabilities in related compounds.

- Corrosive Nature and Toxicity : The compound's corrosive properties necessitate careful handling due to potential severe health risks upon exposure.

- Genotoxic Potential : Evidence suggests that exposure to sulfuric acid derivatives may result in genetic damage, highlighting a need for further investigation into their safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.